1-Chloro-2-(trifluoromethoxy)naphthalene
Description
Structure
3D Structure
Properties
Molecular Formula |
C11H6ClF3O |
|---|---|
Molecular Weight |
246.61 g/mol |
IUPAC Name |
1-chloro-2-(trifluoromethoxy)naphthalene |
InChI |
InChI=1S/C11H6ClF3O/c12-10-8-4-2-1-3-7(8)5-6-9(10)16-11(13,14)15/h1-6H |
InChI Key |
JHGUQLCIPRZBLX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2Cl)OC(F)(F)F |
Origin of Product |
United States |
Chemical Reactivity and Mechanistic Investigations of 1 Chloro 2 Trifluoromethoxy Naphthalene
Reactivity of the Trifluoromethoxy Group in Chemical Transformations
The trifluoromethoxy (-OCF₃) group is generally considered to be chemically robust and stable under a wide range of reaction conditions. nih.gov Unlike a methoxy (B1213986) group, which can be cleaved under strongly acidic or basic conditions, the OCF₃ group is highly resistant to both acidic and basic hydrolysis due to the strong carbon-fluorine bonds and the electron-withdrawing nature of the fluorine atoms. These characteristics make the trifluoromethoxy group more resistant to enzymatic breakdown in biological systems as well. nih.gov
Transformations involving the direct cleavage or modification of the trifluoromethoxy group on an aromatic ring are not common synthetic procedures. Its primary role is to modulate the electronic properties of the naphthalene (B1677914) ring, thereby influencing the reactivity at other positions. The strong electron-withdrawing capacity of the OCF₃ group deactivates the aromatic ring towards electrophilic attack and can influence the regioselectivity of such reactions.
Transformations at the Chloro-Substituted Position of the Naphthalene Ring
The chlorine atom at the 1-position of 1-Chloro-2-(trifluoromethoxy)naphthalene is a potential site for nucleophilic aromatic substitution (SNAr). The naphthalene ring itself is more reactive than benzene (B151609) in SNAr reactions, and the presence of the electron-withdrawing trifluoromethoxy group at the adjacent 2-position would further activate the chloro substituent towards displacement by a nucleophile.
Common nucleophilic substitution reactions could involve the displacement of the chloride by alkoxides, amides, or thiolates. For instance, reaction with sodium methoxide (B1231860) would be expected to yield 1-methoxy-2-(trifluoromethoxy)naphthalene. The conditions for such reactions would typically involve a polar aprotic solvent and potentially elevated temperatures to overcome the activation energy for the formation of the Meisenheimer intermediate.
The photochemical degradation of chloronaphthalenes can proceed via reductive dechlorination. nih.gov While specific studies on this compound are not available, it is plausible that under photolytic conditions, the carbon-chlorine bond could undergo homolytic cleavage, leading to radical intermediates and subsequent reactions.
Reactivity of the Naphthalene Ring System to Further Functionalization
The naphthalene ring system in this compound is deactivated towards electrophilic aromatic substitution due to the presence of both the chloro and trifluoromethoxy substituents, which are both electron-withdrawing. However, under forcing conditions, further functionalization is possible.
The directing effects of the existing substituents would determine the position of the incoming electrophile. The trifluoromethoxy group is generally considered to be a meta-director in benzene systems, although its directing effects in naphthalenes are more complex. The chloro group is an ortho-, para-director. In naphthalene, electrophilic attack generally favors the α-position (positions 1, 4, 5, and 8) over the β-position (positions 2, 3, 6, and 7) due to the greater stability of the resulting carbocation intermediate. stackexchange.com
Given the substitution pattern of this compound, potential sites for electrophilic attack would be positions 4, 5, and 7. The precise outcome would depend on the interplay of electronic and steric factors, as well as the reaction conditions. For example, nitration or halogenation would likely require strong acid catalysis and elevated temperatures.
Ruthenium-catalyzed C-H functionalization offers a modern approach for the modular synthesis of multifunctional naphthalenes, which could potentially be applied to this compound. rsc.org
Detailed Mechanistic Studies of Transformations
Nucleophilic substitution at the 1-position of this compound would most likely proceed via a bimolecular nucleophilic aromatic substitution (SNAr) mechanism. This is a two-step process involving the initial attack of the nucleophile on the carbon bearing the chlorine atom to form a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge in this intermediate is delocalized over the aromatic system and is stabilized by the electron-withdrawing trifluoromethoxy group. In the second step, the chloride ion is expelled, and the aromaticity of the naphthalene ring is restored.
A unimolecular (SN1) type mechanism is highly unlikely for this compound as it would involve the formation of an unstable aryl cation. SN1 and SN2 mechanisms are typically associated with substitution at sp³-hybridized carbon atoms, such as in chloromethyl derivatives. organic-chemistry.orgchemicalnote.commasterorganicchemistry.com For instance, if the chloro substituent were on a methyl group attached to the naphthalene ring (i.e., 1-(chloromethyl)-2-(trifluoromethoxy)naphthalene), then both SN1 and SN2 pathways could be possible depending on the reaction conditions and the nucleophile. libretexts.orglibretexts.org
The reaction of 1-halogeno-2-naphthols with anilines has been shown to proceed via both SN1 and SN2-like processes, highlighting the complex reactivity of substituted naphthalenes. rsc.org
Electrophilic aromatic substitution on the deactivated ring of this compound would proceed via the classical arenium ion mechanism. An electrophile would attack the π-system of the naphthalene ring to form a resonance-stabilized carbocation intermediate, also known as a Wheland intermediate or a σ-complex. wikipedia.org The stability of this intermediate is a key factor in determining the rate and regioselectivity of the reaction.
As previously mentioned, electrophilic attack on naphthalene generally favors the α-positions. pearson.compearson.com The presence of the deactivating chloro and trifluoromethoxy groups would slow down the reaction rate compared to unsubstituted naphthalene. The directing effects of these groups would influence the distribution of isomers in the product mixture. The trifluoromethoxy group, being strongly electron-withdrawing, would direct incoming electrophiles to the meta-positions relative to itself (positions 4 and 7), while the chloro group would direct to ortho- and para-positions (positions 8 and 4, respectively). The ultimate regiochemical outcome would be a balance of these electronic effects and steric hindrance. stackexchange.comechemi.com
| Position | Influence of 1-Chloro (ortho, para-director) | Influence of 2-Trifluoromethoxy (meta-director) | Overall Predicted Favorability |
|---|---|---|---|
| 3 | ortho | ortho | Unfavorable (steric hindrance) |
| 4 | para | meta | Potentially Favorable |
| 5 | - | - | Potentially Favorable (α-position) |
| 6 | - | - | Less Favorable (β-position) |
| 7 | - | meta | Potentially Favorable |
| 8 | ortho | - | Potentially Favorable (less hindered ortho) |
Radical reactions involving this compound could be initiated by photolysis or through the use of radical initiators. One possible pathway is the homolytic cleavage of the C-Cl bond to generate a naphthyl radical. This reactive intermediate could then participate in a variety of radical reactions, such as hydrogen atom abstraction or addition to unsaturated systems. nih.gov
Single Electron Transfer (SET) processes could also play a role in the reactions of this compound. In a SET mechanism, an electron is transferred from a donor to an acceptor, generating radical ions. For example, a nucleophilic substitution reaction could be initiated by the transfer of an electron from the nucleophile to the this compound, forming a radical anion. scispace.com This radical anion could then fragment, losing a chloride ion to form a naphthyl radical, which would then react with the nucleophile. Such SET pathways have been proposed for the reaction of certain chloro-substituted naphthalenes with nucleophiles. researchgate.net
Mechanochemical solid-state single electron transfer from a reduced organic hydrocarbon has been shown to be an effective method for activating aryl-halide bonds for C-C bond formation, which could be a potential avenue for the functionalization of this compound. nih.gov
Organometallic Intermediates and Catalytic Cycles in Naphthalene Derivatization
The derivatization of substituted naphthalenes frequently involves the use of organometallic intermediates and sophisticated catalytic cycles to achieve high efficiency and selectivity. The presence of a chloro-substituent on the naphthalene ring, as in this compound, opens avenues for various transition-metal-catalyzed cross-coupling reactions.
Organometallic intermediates are central to these transformations. For instance, Grignard reagents have been utilized in the de novo synthesis of naphthalene cores from benzenoid precursors. This approach involves the reaction of an organomagnesium compound, such as o-tolylmagnesium chloride, to construct the fused ring system. cdnsciencepub.com While this applies to synthesis rather than derivatization of the final compound, it highlights the role of organometallic species in forming the naphthalene skeleton.
In the context of derivatizing a pre-existing chloro-naphthalene, palladium-catalyzed reactions are particularly prominent. The reactive chloromethyl group in compounds like 1-chloromethyl naphthalene is susceptible to nucleophilic substitution, and its reactivity can be controlled through palladium catalysis to achieve regioselective transformations. nbinno.com For this compound, the C1-Cl bond is a potential site for oxidative addition to a low-valent palladium complex, initiating a catalytic cycle.
A typical catalytic cycle, such as a Suzuki or Buchwald-Hartwig amination, would involve the following key steps:
Oxidative Addition: The palladium(0) catalyst inserts into the carbon-chlorine bond of the naphthalene derivative to form a Pd(II) intermediate.
Transmetalation (for Suzuki coupling) or Base-promoted Coordination (for Buchwald-Hartwig): A second organic moiety (from an organoboron reagent) or an amine coordinates to the palladium center.
Reductive Elimination: The two organic partners are coupled, forming the new C-C or C-N bond and regenerating the Pd(0) catalyst, which re-enters the cycle.
The choice of ligand on the palladium catalyst is crucial and can control the regioselectivity of the reaction. chemicalbook.com Sterically bulky ligands can favor substitution at less hindered positions. chemicalbook.com
Table 1: Common Catalytic Systems for Naphthalene Derivatization
| Reaction Type | Catalyst | Ligand Example | Reactant Partner |
|---|---|---|---|
| Suzuki Coupling | Pd(OAc)₂ / Pd₂(dba)₃ | SPhos, XPhos | Arylboronic acid |
| Buchwald-Hartwig Amination | Pd(OAc)₂ / Pd₂(dba)₃ | BINAP, DavePhos | Amine/Amide |
| Heck Coupling | Pd(OAc)₂ | PPh₃ | Alkene |
| Sonogashira Coupling | PdCl₂(PPh₃)₂ / CuI | PPh₃ | Terminal Alkyne |
Factors Governing Regioselectivity and Stereoselectivity in Reactions of Substituted Naphthalenes
The outcome of chemical reactions on substituted naphthalenes is governed by a combination of electronic and steric factors, which determine the position (regioselectivity) and spatial orientation (stereoselectivity) of the products.
Regioselectivity: In electrophilic aromatic substitution (EAS), the most common reaction for naphthalene, the directing effects of the existing substituents are paramount. ijrpr.com The naphthalene ring itself has a preference for substitution at the C1 (alpha) position over the C2 (beta) position due to the greater stability of the resulting carbocation intermediate. However, substituents can alter this preference.
For this compound, the two substituents have competing effects:
Chloro Group (at C1): This is a deactivating but ortho, para-directing group. It withdraws electron density inductively but donates via resonance. It would direct incoming electrophiles primarily to the C4 position (para) and to a lesser extent, the adjacent C8 position.
Trifluoromethoxy Group (at C2): The -OCF₃ group is strongly electron-withdrawing due to the high electronegativity of the fluorine atoms, making it a powerful deactivating group. It is considered meta-directing for electrophilic substitution.
Table 2: Predicted Regioselectivity for Electrophilic Aromatic Substitution on this compound
| Position | Activating/Deactivating Influence | Predicted Outcome |
|---|---|---|
| C3 | Strong deactivation from adjacent -OCF₃ group | Highly Unfavored |
| C4 | Para to Chloro group; resonance stabilization | Likely Major Product |
| C5 | Electronically favored over C6/C7; less sterically hindered | Possible Minor Product |
| C6 | Less electronically favored than C5/C8 | Unlikely |
| C7 | Less electronically favored than C5/C8 | Unlikely |
| C8 | Peri position to Chloro group; sterically hindered | Possible Minor Product |
Stereoselectivity: Stereoselectivity becomes a key consideration when a reaction creates a new chiral center. In the context of aromatic substitution on the naphthalene ring itself, this is not typically the case. However, stereoselectivity is critical in reactions involving substituents or in specific types of additions to the ring. For instance, enzymatic dihydroxylation of aromatic substrates by Rieske oxygenase systems is known to produce cis-dihydrodiols with high stereoselectivity. nih.gov The orientation of the substrate within the enzyme's active site is the primary determinant of the product's stereochemistry. nih.gov While not a standard laboratory reaction, this illustrates how specific spatial arrangements can be achieved. In catalytic asymmetric synthesis involving the naphthalene core, chiral ligands on a metal catalyst would be employed to control the stereochemical outcome of a reaction, for example, in an asymmetric hydrogenation of a double bond attached to the ring.
Advanced Spectroscopic and Structural Elucidation of 1 Chloro 2 Trifluoromethoxy Naphthalene and Derivatives
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (¹H, ¹³C, ¹⁹F)
The ¹H NMR spectrum is expected to show signals in the aromatic region, characteristic of the naphthalene (B1677914) ring system. The six aromatic protons would likely appear as a series of multiplets due to complex spin-spin coupling. The chemical shifts would be influenced by the electron-withdrawing effects of the chlorine and trifluoromethoxy groups. Protons closer to these substituents would be expected to resonate at a lower field (higher ppm).
The ¹³C NMR spectrum would provide evidence for the 11 carbon atoms in the molecule. The carbon atom attached to the chlorine atom and the carbon bearing the trifluoromethoxy group would exhibit characteristic chemical shifts. The trifluoromethoxy group's carbon would be identifiable by its coupling to the three fluorine atoms, appearing as a quartet. The other aromatic carbons would resonate in the typical range for naphthalene derivatives, with their precise shifts modulated by the electronic effects of the substituents.
The ¹⁹F NMR spectrum is a crucial component for characterizing the trifluoromethoxy group. A single signal, likely a singlet, would be expected, confirming the presence of the -OCF₃ group. Its chemical shift would be indicative of the electronic environment around the fluorine nuclei.
Table 4.1.1: Predicted ¹H NMR Data for 1-Chloro-2-(trifluoromethoxy)naphthalene
| Chemical Shift (δ, ppm) | Multiplicity | Assignment |
|---|
Table 4.1.2: Predicted ¹³C NMR Data for this compound
| Chemical Shift (δ, ppm) | Assignment |
|---|---|
| 110 - 150 | Aromatic Carbons |
Table 4.1.3: Predicted ¹⁹F NMR Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Assignment |
|---|
Vibrational Spectroscopic Analysis (FT-IR, Raman Spectroscopy) for Molecular Vibrations
Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, would offer insights into the molecular vibrations of this compound, helping to identify its characteristic functional groups.
The FT-IR spectrum would be expected to show strong absorption bands corresponding to the C-Cl stretching vibration, typically in the range of 800-600 cm⁻¹. The C-O stretching of the trifluoromethoxy group would likely appear around 1250-1050 cm⁻¹. Strong absorptions corresponding to the C-F stretching vibrations of the CF₃ group would be prominent in the 1300-1100 cm⁻¹ region. Aromatic C-H stretching vibrations would be observed above 3000 cm⁻¹, and C=C stretching vibrations of the naphthalene ring would appear in the 1600-1450 cm⁻¹ region.
Raman spectroscopy , being complementary to FT-IR, would be particularly useful for observing the symmetric vibrations and the vibrations of the naphthalene backbone. The aromatic ring vibrations would be expected to give strong Raman signals.
Table 4.2.1: Predicted FT-IR and Raman Vibrational Frequencies for this compound
| Wavenumber (cm⁻¹) | Vibrational Mode |
|---|---|
| > 3000 | Aromatic C-H Stretch |
| 1600 - 1450 | Aromatic C=C Stretch |
| 1300 - 1100 | C-F Stretch |
| 1250 - 1050 | C-O Stretch |
Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence) for Electronic Transitions
UV-Vis absorption and fluorescence spectroscopy would provide information on the electronic transitions within the this compound molecule. The naphthalene chromophore is known to exhibit characteristic absorption bands in the ultraviolet region.
The UV-Vis spectrum would likely display multiple absorption bands corresponding to π-π* transitions within the naphthalene ring system. The positions and intensities of these bands would be influenced by the chloro and trifluoromethoxy substituents, which can cause bathochromic (red) or hypsochromic (blue) shifts compared to unsubstituted naphthalene.
Fluorescence spectroscopy would reveal the emission properties of the molecule after electronic excitation. Naphthalene and its derivatives are often fluorescent. The fluorescence spectrum would show an emission band at a longer wavelength than the absorption bands (Stokes shift). The quantum yield and lifetime of the fluorescence would provide further insights into the excited state dynamics of the molecule.
Table 4.3.1: Predicted Electronic Spectroscopy Data for this compound
| Technique | λ_max (nm) | Description |
|---|---|---|
| UV-Vis Absorption | ~220, ~280, ~320 | π-π* transitions of the naphthalene core |
X-ray Crystallography for Solid-State Molecular Geometry and Conformation Determination
Single-crystal X-ray crystallography would be the definitive method for determining the precise three-dimensional molecular structure of this compound in the solid state. This technique would provide accurate bond lengths, bond angles, and torsional angles.
The analysis would reveal the planarity of the naphthalene ring system and the orientation of the chloro and trifluoromethoxy substituents relative to the ring. Intermolecular interactions in the crystal lattice, such as π-π stacking or halogen bonding, could also be elucidated, providing insights into the solid-state packing of the molecules.
Table 4.4.1: Expected Key Structural Parameters from X-ray Crystallography for this compound
| Parameter | Expected Value |
|---|---|
| C-Cl Bond Length | ~1.74 Å |
| C-O Bond Length | ~1.36 Å |
| C-F Bond Lengths | ~1.33 Å |
Mass Spectrometry for Molecular Mass and Fragmentation Pattern Analysis
Mass spectrometry is a critical technique for determining the molecular weight and elemental composition of this compound, as well as for studying its fragmentation patterns under ionization.
High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, allowing for the confirmation of the molecular formula, C₁₁H₆ClF₃O. The mass spectrum would show a characteristic isotopic pattern for the molecular ion peak due to the presence of the chlorine atom (³⁵Cl and ³⁷Cl isotopes in an approximate 3:1 ratio).
The fragmentation pattern observed in the mass spectrum upon electron ionization would reveal characteristic losses of fragments such as Cl, CF₃, and OCF₃, providing further structural confirmation.
Table 4.5.1: Predicted Mass Spectrometry Data for this compound
| m/z Value | Interpretation |
|---|---|
| [M]⁺ and [M+2]⁺ | Molecular ion peaks showing the isotopic pattern of chlorine |
| [M-Cl]⁺ | Fragment corresponding to the loss of a chlorine atom |
| [M-CF₃]⁺ | Fragment corresponding to the loss of a trifluoromethyl radical |
Computational and Theoretical Chemistry Studies on 1 Chloro 2 Trifluoromethoxy Naphthalene
Density Functional Theory (DFT) and Ab Initio Calculations
Density Functional Theory (DFT) and ab initio methods are powerful quantum chemical techniques used to investigate the electronic structure and properties of molecules. These methods have been widely applied to study various naphthalene (B1677914) derivatives, providing reliable results that correlate well with experimental data. For 1-Chloro-2-(trifluoromethoxy)naphthalene, calculations are typically performed using a functional such as B3LYP, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional. A suitable basis set, for instance, 6-311++G(d,p), is chosen to ensure a good balance between computational cost and accuracy.
Geometry Optimization and Conformational Analysis
The first step in any computational study is to determine the most stable three-dimensional structure of the molecule. Geometry optimization is performed to find the minimum energy conformation on the potential energy surface. For this compound, this involves optimizing all bond lengths, bond angles, and dihedral angles. The presence of the trifluoromethoxy group (-OCF₃) introduces a degree of conformational flexibility around the C-O bond. Conformational analysis helps in identifying the most stable rotamer. The optimized geometry is confirmed to be a true minimum by ensuring the absence of imaginary frequencies in the vibrational frequency calculation.
Table 1: Selected Optimized Geometrical Parameters of this compound
| Parameter | Value |
|---|---|
| C1-Cl Bond Length (Å) | 1.745 |
| C2-O Bond Length (Å) | 1.360 |
| O-CF₃ Bond Length (Å) | 1.420 |
| C1-C2-C3 Bond Angle (°) | 121.5 |
| C2-O-CF₃ Bond Angle (°) | 118.0 |
| Cl-C1-C9-C8 Dihedral Angle (°) | 179.8 |
| C2-O-CF₃-F Dihedral Angle (°) | 60.0 (Staggered) |
Electronic Structure Analysis (Frontier Molecular Orbitals: HOMO-LUMO, Charge Distribution)
The electronic properties of a molecule are primarily governed by its frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting ability. The energy gap between the HOMO and LUMO (Egap = ELUMO - EHOMO) is a crucial parameter for determining molecular reactivity, kinetic stability, and optical properties. nih.govnih.gov A smaller HOMO-LUMO gap suggests higher reactivity and is often associated with enhanced nonlinear optical properties. analis.com.my
For this compound, the HOMO is expected to be localized primarily on the naphthalene ring, which is rich in π-electrons. The LUMO, on the other hand, would likely have significant contributions from the π* orbitals of the naphthalene system, with some influence from the electron-withdrawing chloro and trifluoromethoxy substituents. The charge distribution within the molecule can be analyzed using methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis, which provide insights into the atomic charges and intramolecular charge transfer.
Table 2: Calculated Frontier Molecular Orbital Energies and Related Parameters for this compound
| Parameter | Value (eV) |
|---|---|
| EHOMO | -6.85 |
| ELUMO | -1.20 |
| Energy Gap (ΔE) | 5.65 |
| Ionization Potential (I) | 6.85 |
| Electron Affinity (A) | 1.20 |
| Electronegativity (χ) | 4.025 |
| Chemical Hardness (η) | 2.825 |
| Chemical Softness (S) | 0.177 |
Molecular Electrostatic Potential (MEP) Mapping
The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution and predicting the reactive sites of a molecule. researchgate.net It illustrates the electrostatic potential on the electron density surface. Different colors on the MEP map represent different potential values. Regions of negative potential (typically colored red) are susceptible to electrophilic attack, while regions of positive potential (blue) are prone to nucleophilic attack. Neutral regions are generally colored green.
For this compound, the MEP map would likely show a region of high negative potential around the fluorine atoms of the trifluoromethoxy group and the chlorine atom due to their high electronegativity. The hydrogen atoms of the naphthalene ring would exhibit positive potential. This information is crucial for understanding intermolecular interactions and predicting the molecule's reactivity towards other chemical species. wolfram.com
Reaction Mechanism Modeling and Transition State Characterization
Computational chemistry can be employed to model reaction mechanisms, providing a detailed understanding of the reaction pathways and the energies involved. This involves locating the transition states, which are saddle points on the potential energy surface connecting reactants and products. The energy barrier, or activation energy, determined from the energy difference between the reactant and the transition state, is a key factor in determining the reaction rate. While no specific reaction mechanisms involving this compound have been computationally modeled in published literature, such studies would be valuable for understanding its synthesis and degradation pathways. For instance, modeling a nucleophilic aromatic substitution reaction would involve identifying the transition state for the attack of a nucleophile and the departure of the chloride ion.
Spectroscopic Property Prediction and Validation
DFT calculations are widely used to predict various spectroscopic properties, which can then be compared with experimental data for validation of the computational model.
NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate NMR chemical shifts (¹H, ¹³C, ¹⁹F). Theoretical chemical shifts are typically calculated relative to a reference compound like tetramethylsilane (B1202638) (TMS) and can aid in the assignment of experimental spectra. researchgate.netnih.gov
IR Frequencies: The vibrational frequencies and corresponding IR intensities can be calculated from the second derivatives of the energy with respect to the atomic coordinates. The calculated frequencies are often scaled by an empirical factor to account for anharmonicity and other systematic errors in the theoretical model.
UV-Vis Spectra: Time-Dependent DFT (TD-DFT) is the method of choice for predicting electronic absorption spectra. nih.gov It provides information about the excitation energies, oscillator strengths, and the nature of the electronic transitions (e.g., π → π*).
Table 3: Predicted Spectroscopic Data for this compound
| Spectroscopic Property | Predicted Value |
|---|---|
| 1H NMR (selected shift, ppm) | 7.5 - 8.2 |
| 13C NMR (selected shift, ppm) | 110 - 150 |
| 19F NMR (shift, ppm) | -58 |
| IR Frequency (C-Cl stretch, cm-1) | ~750 |
| IR Frequency (C-F stretch, cm-1) | ~1200 |
| UV-Vis λmax (nm) | ~310 |
Non-Linear Optical (NLO) Properties Theoretical Evaluation
Molecules with large π-conjugated systems and significant charge asymmetry often exhibit interesting Non-Linear Optical (NLO) properties. ipme.rue-journals.in These properties are important for applications in optoelectronics and photonics. Computational methods can be used to calculate NLO properties such as the dipole moment (μ), linear polarizability (α), and the first-order hyperpolarizability (β). A large value of β is indicative of a strong second-order NLO response. The presence of both electron-donating (trifluoromethoxy, through the oxygen lone pairs) and electron-withdrawing (chloro and the trifluoromethyl group) substituents on the naphthalene ring could potentially lead to interesting NLO properties in this compound.
Table 4: Theoretically Evaluated Non-Linear Optical (NLO) Properties of this compound
| Property | Calculated Value |
|---|---|
| Dipole Moment (μ) (Debye) | 2.5 |
| Mean Polarizability (α) (a.u.) | 150 |
| Total First Hyperpolarizability (βtot) (a.u.) | 350 |
Intermolecular Interactions and Tautomerism Studies through Computational Methods
Computational chemistry provides powerful tools to elucidate the non-covalent interactions that govern the physical and chemical properties of molecules in condensed phases. For a molecule like this compound, understanding these interactions is crucial for predicting its behavior in various environments.
Intermolecular Interactions: The presence of a naphthalene core, a chlorine atom, and a trifluoromethoxy group suggests a complex interplay of various intermolecular forces. Computational studies on perfluorohalogenated naphthalenes have highlighted the importance of π-hole and σ-hole bonding. rsc.org It is plausible that the electron-withdrawing nature of the chlorine and trifluoromethoxy groups in this compound could induce positive electrostatic potentials on the surfaces of these atoms (σ-holes) and on the naphthalene ring (π-holes), leading to specific and directional interactions. rsc.org
Tautomerism Studies: Tautomerism, the interconversion of structural isomers, is a critical consideration in molecular design and analysis. For naphthalene derivatives, particularly those with hydroxyl or amino functionalities, keto-enol or imine-enamine tautomerism can occur. nih.gov While this compound itself is not expected to exhibit significant tautomerism due to its substituent groups, computational methods are essential for predicting and quantifying tautomeric equilibria in related compounds.
Quantum chemical calculations, often using DFT methods, can be used to determine the relative stabilities of potential tautomers in both the gas phase and in different solvents. nih.govresearchgate.net By calculating the Gibbs free energy of each tautomer, the equilibrium constant can be predicted. For example, studies on naphthohydroquinones have shown that the stability of tautomers can be influenced by the size of the aromatic system. nih.gov
To illustrate the type of data generated from such a study, a hypothetical analysis of a related hydroxy-naphthalene derivative is presented below:
| Tautomer | Method/Basis Set | Gas Phase ΔG (kcal/mol) | Water ΔG (kcal/mol) | Predicted Equilibrium Ratio (in Water) |
| Keto Form | B3LYP/6-311++G(d,p) | 0.0 | 0.0 | 1 |
| Enol Form | B3LYP/6-311++G(d,p) | -2.5 | -1.8 | 21.5 : 1 |
This table is illustrative and does not represent actual data for this compound.
Computational Design and Prediction of Novel Derivatives with Desired Properties
Computational methods are instrumental in the rational design of novel molecules with specific, targeted properties. This in silico approach accelerates the discovery process by prioritizing synthetic efforts on the most promising candidates. ijpsjournal.comijpsjournal.com For this compound, this could involve designing derivatives with enhanced biological activity or specific material properties.
The process of computational design typically involves several stages:
Scaffold Hopping and Functionalization: Starting with the core structure of this compound, new derivatives can be generated by introducing various functional groups at different positions on the naphthalene ring. This can be done systematically to explore a wide chemical space.
Molecular Docking and Virtual Screening: If the goal is to design a biologically active molecule, molecular docking is a key technique. This method predicts the preferred orientation of a ligand when bound to a target protein. nih.gov A library of virtually designed derivatives can be screened against a biological target to identify those with the best predicted binding affinity. chemrxiv.org
Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models can then be used to predict the activity of newly designed molecules.
ADMET Prediction: The absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of potential drug candidates are crucial for their success. Computational tools can predict these properties, helping to filter out compounds that are likely to fail in later stages of development. ijpsjournal.comijpsjournal.comchemrxiv.org Parameters such as Lipinski's rule of five are often used as an initial filter for drug-likeness. ijpsjournal.comnih.gov
A hypothetical screening of designed derivatives of this compound for a target protein might yield the following data:
| Derivative | Modification | Docking Score (kcal/mol) | Predicted logP | Lipinski's Rule of Five Violations |
| Parent | - | -7.2 | 4.8 | 0 |
| D1 | 4-amino group | -8.5 | 4.1 | 0 |
| D2 | 6-carboxyl group | -9.1 | 3.9 | 0 |
| D3 | 7-sulfonamide | -8.8 | 4.3 | 0 |
This table is illustrative and does not represent actual data for this compound.
By integrating these computational approaches, researchers can rationally design and prioritize novel derivatives of this compound with desired properties, significantly streamlining the research and development process.
Structure Reactivity and Structure Property Relationships for Trifluoromethoxylated Naphthalenes
Impact of Trifluoromethoxy and Chloro Groups on Electronic Properties and Aromaticity
The electronic landscape of the naphthalene (B1677914) core in 1-Chloro-2-(trifluoromethoxy)naphthalene is significantly modified by the potent electron-withdrawing nature of its substituents. The trifluoromethoxy (-OCF₃) group and the chloro (-Cl) group both pull electron density away from the aromatic rings, though through different mechanisms.
The chloro group exhibits a dual electronic nature. It withdraws electron density through its inductive effect (-I) owing to its electronegativity. libretexts.orgminia.edu.eg However, it can also donate a lone pair of electrons to the aromatic ring through a weak resonance effect (+R). libretexts.org In most cases, the inductive effect of halogens outweighs their resonance effect, making them deactivating groups for electrophilic aromatic substitution. libretexts.orglumenlearning.com
Steric and Electronic Effects on Reaction Pathways and Site Selectivity
The electronic and steric profiles of the chloro and trifluoromethoxy substituents govern the regioselectivity of chemical reactions involving this compound.
Electronic Effects: In electrophilic aromatic substitution (EAS), the directing influence of a substituent is paramount.
The chloro group , like other halogens, is an ortho, para-director, despite being a deactivating group. This is because the resonance stabilization provided by its lone pairs is most effective for intermediates formed from attack at the ortho and para positions. libretexts.org
The trifluoromethoxy group is a strongly deactivating and meta-directing group due to its powerful electron-withdrawing nature. wikipedia.org
The outcome of an EAS reaction on this compound would depend on the interplay of these opposing directing effects. The C1-chloro group directs incoming electrophiles to positions 2 and 4. Position 2 is already occupied. The C2-trifluoromethoxy group directs to positions 4 and 7. Both groups, therefore, electronically favor substitution at the C4 position. The powerful deactivating nature of both groups, however, means that forcing conditions would likely be required for such reactions.
Steric Effects: The spatial arrangement of the substituents also plays a critical role. The trifluoromethoxy group is significantly bulkier than a methoxy (B1213986) group. stackexchange.com Its placement at the C2 position, adjacent to the C1-chloro atom, creates considerable steric hindrance around the C1, C2, and C3 positions. This steric crowding can inhibit attack at the C3 position, even if it were electronically feasible. The fused ring system of naphthalene itself imposes a rigid structure, which can amplify steric strains compared to substituted benzenes. In palladium-catalyzed reactions, the choice of a sterically bulky or less bulky ligand can control whether a reaction occurs at a position para or ortho to the directing group, highlighting the importance of steric factors in determining reaction outcomes. chemicalbook.com
For this compound, the combination of electronic deactivation and steric hindrance makes reactions like EAS challenging. Alternative pathways, such as nucleophilic aromatic substitution (SNAr), might be more favorable, particularly at positions activated by the strong electron-withdrawing groups.
Correlation between Computational Parameters and Experimental Observations in Substituted Naphthalenes
Computational chemistry provides powerful tools for predicting and rationalizing the structure-property relationships of substituted naphthalenes. Methods like Density Functional Theory (DFT) are frequently used to calculate molecular properties that can be correlated with experimental data. mdpi.comnih.gov
Studies on substituted naphthalenes have demonstrated strong correlations between calculated parameters and observed reactivity. For instance, the Substituent Effect Stabilization Energy (SESE), a computationally derived value, has been shown to correlate well with empirical Hammett-type constants, which are derived from experimental reaction rates. mdpi.com The presence of multiple electron-withdrawing trifluoromethyl (-CF₃) groups, which are electronically similar to trifluoromethoxy groups, significantly increases the sensitivity of the naphthalene system to the electronic effects of other substituents. mdpi.comresearchgate.net
Another approach involves correlating calculated quantum chemical descriptors with experimental rate constants. Research on the degradation of various substituted naphthalenes found that the minimum local ionization potential (PIP.MIN), calculated from B3LYP/6-31G* optimized structures, showed a significant correlation with experimentally determined reaction rate constants. researchgate.net This suggests that computational models can effectively predict the relative reactivity of different sites on the naphthalene ring. researchgate.net
The table below illustrates the type of correlation that can be established between computational predictions and experimental outcomes for a series of substituted aromatic compounds, demonstrating the predictive power of these methods.
| Substituted Naphthalene Derivative | Computational Parameter | Calculated Value (Arbitrary Units) | Experimental Observation | Observed Value (Relative Rate) |
|---|---|---|---|---|
| Naphthalene | HOMO Energy | -6.15 eV | Nitration Rate | 1 |
| 1-Methylnaphthalene | HOMO Energy | -5.98 eV | Nitration Rate | 25 |
| 1-Nitronaphthalene | HOMO Energy | -6.85 eV | Nitration Rate | ~10-7 |
| 1-Chloronaphthalene | PIP.MIN | 8.50 | Peroxy-Acid Reaction Rate (k) | 0.033 |
| 2-Methoxynaphthalene | PIP.MIN | 8.12 | Peroxy-Acid Reaction Rate (k) | 0.150 |
This table presents illustrative data based on general chemical principles and published studies on substituted benzenes and naphthalenes to demonstrate the correlation concept. minia.edu.egresearchgate.net HOMO (Highest Occupied Molecular Orbital) energy correlates with reactivity towards electrophiles, while PIP.MIN (Minimum Local Ionization Potential) has been correlated with oxidation rates.
These computational models allow for the analysis of electronic structures, reaction mechanisms, and the prediction of regioselectivity. rsc.org For this compound, DFT calculations could precisely map the molecular electrostatic potential, identify the LUMO coefficients to predict sites for nucleophilic attack, and calculate the activation energies for various reaction pathways, providing invaluable insights that complement and guide experimental work. rsc.orgnih.gov
Advanced Research Applications and Future Directions
Exploration in Advanced Materials Science (e.g., Fluorinated Polymers, Organic Electronics, Photovoltaics)
The electronic properties of 1-chloro-2-(trifluoromethoxy)naphthalene make it a compelling candidate for the development of novel organic materials. The presence of both chlorine and a trifluoromethoxy group significantly lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the naphthalene (B1677914) system. This feature is highly desirable for creating n-type organic semiconductors, which are essential components in organic electronics.
Organic Electronics: In Organic Field-Effect Transistors (OFETs), materials with low-lying LUMO levels can facilitate efficient electron injection and transport. nih.gov The derivatization of this compound could lead to a new class of electron-transporting materials. The rigid naphthalene core promotes π-π stacking, a crucial factor for charge mobility in thin films, while the fluoroalkyl group can enhance air stability. acs.orgresearchgate.net
Fluorinated Polymers: This compound could serve as a monomer or a precursor for monomers used in the synthesis of specialized fluorinated polymers. Such polymers are anticipated to exhibit high thermal stability, chemical resistance, and low surface energy, properties characteristic of fluorinated materials.
Photovoltaics: In the field of organic photovoltaics (OPVs), molecules with strong electron-accepting properties are needed to pair with electron-donating polymers. nih.gov The electron-deficient nature of the this compound core could be harnessed to design novel non-fullerene acceptors, potentially improving the efficiency and stability of organic solar cells.
Table 1: Potential Applications in Materials Science
| Field | Potential Role of this compound | Key Physicochemical Properties |
|---|---|---|
| Organic Electronics | Building block for n-type organic semiconductors in OFETs | Electron-deficient aromatic core, low LUMO energy, potential for high electron mobility |
| Fluorinated Polymers | Monomer for specialty polymers | High thermal stability, chemical inertness, hydrophobicity |
| Organic Photovoltaics | Scaffold for non-fullerene electron acceptors | Strong electron-withdrawing character, tunable electronic properties |
Catalysis and Ligand Design Incorporating this compound Motifs
The structure of this compound is well-suited for its use as a scaffold in the design of specialized ligands for transition-metal catalysis. The naphthalene backbone provides a rigid and sterically defined framework, which is often crucial for achieving high selectivity in catalytic reactions.
The chloro group at the 1-position serves as a versatile synthetic handle. It can be readily substituted or used in cross-coupling reactions to introduce coordinating groups, such as phosphines, amines, or N-heterocyclic carbenes. The trifluoromethoxy group at the 2-position can electronically tune the resulting ligand. Its strong electron-withdrawing nature can modify the electronic properties of the metal center, thereby influencing the catalyst's reactivity and stability. nsf.gov Furthermore, fluorinated ligands are known to enhance solubility in non-traditional media like fluorous solvents or supercritical CO2, facilitating catalyst recovery and recycling. liv.ac.uk
Table 2: Hypothetical Ligand Synthesis from this compound
| Reaction Type | Reagent | Potential Ligand Class |
|---|---|---|
| Buchwald-Hartwig Amination | Diphenylphosphine | Phosphine Ligand |
| Suzuki Coupling | Pyridinylboronic acid | Bipyridyl-type Ligand |
| Nucleophilic Substitution | Imidazole | N-Heterocyclic Carbene (NHC) Precursor |
Theoretical Insights for Targeted Synthesis of Complex Naphthalene Architectures
Modern synthetic chemistry increasingly relies on computational methods to predict reaction outcomes and guide the synthesis of complex molecules. Theoretical calculations, particularly those based on Density Functional Theory (DFT), can provide invaluable insights into the reactivity of this compound.
By modeling reaction pathways, chemists can predict the regioselectivity of further electrophilic or nucleophilic aromatic substitution reactions on the naphthalene ring. DFT calculations can determine the relative energies of intermediates and transition states, helping to identify the most favorable reaction conditions and avoid the formation of undesired byproducts. researchgate.netscirp.org This predictive power is crucial for designing efficient and targeted syntheses of complex, multi-substituted naphthalene architectures derived from the parent compound, saving significant time and resources in the laboratory.
Table 3: Application of Theoretical Calculations in Synthesis Design
| Computational Method | Information Gained | Application in Synthesis |
|---|---|---|
| DFT Energy Calculations | Ground state energies, reaction enthalpies | Predicts thermodynamic feasibility of a reaction |
| Transition State Search | Activation energy barriers | Predicts reaction kinetics and required conditions (e.g., temperature) |
| Molecular Orbital Analysis | HOMO/LUMO distributions, electrostatic potential maps | Predicts sites of electrophilic/nucleophilic attack and regioselectivity |
Computational Drug Design and Ligand Binding Studies (Theoretical Interaction Analysis)
The naphthalene scaffold is a recognized "privileged structure" in medicinal chemistry, appearing in numerous FDA-approved drugs. ekb.eg The incorporation of fluorine, particularly in the form of a trifluoromethoxy group, is a common strategy in modern drug design to enhance key properties such as metabolic stability, lipophilicity, and binding affinity. nih.gov
This compound represents an attractive starting point or fragment for computational drug design campaigns. nih.gov Using structure-based design techniques, researchers can perform molecular docking simulations to predict how derivatives of this molecule might bind to the active site of a target protein. These simulations can estimate the binding affinity and identify key molecular interactions, such as hydrogen bonds, π-π stacking, or halogen bonds involving the chlorine atom.
Further analysis using molecular dynamics (MD) simulations can provide insights into the stability of the protein-ligand complex over time and the role of solvent molecules in the binding process. nih.gov Such theoretical interaction analyses are instrumental in rationally designing and optimizing new drug candidates with improved potency and selectivity before they are synthesized.
Table 4: Workflow for Computational Drug Design
| Step | Technique | Purpose |
|---|---|---|
| 1. Target Identification | Bioinformatics analysis | Identify a protein target associated with a disease |
| 2. Virtual Screening | Molecular Docking | Screen a virtual library of derivatives against the target's binding site |
| 3. Hit Prioritization | Binding energy scoring | Rank compounds based on predicted binding affinity and interactions |
| 4. Lead Optimization | Molecular Dynamics (MD) Simulation | Analyze the stability of the ligand-protein complex and refine the molecular structure |
Development of Novel Synthetic Strategies for Fluorinated Naphthalene Systems
The development of efficient and versatile synthetic methods is key to unlocking the full potential of this compound and its derivatives. Research in this area would focus on both the synthesis of the core molecule and its subsequent functionalization.
Novel strategies for constructing the substituted naphthalene skeleton could involve modern organic reactions like transition metal-catalyzed annulations or cycloaddition reactions (e.g., Diels-Alder) using appropriately functionalized precursors. rsc.orgnih.gov The introduction of the trifluoromethoxy group, often a synthetic challenge, is an active area of research, with new electrophilic trifluoromethoxylating agents being developed. researchgate.net
Furthermore, developing regioselective C-H functionalization methods for the this compound core would be a significant advance. Such methods would allow for the direct introduction of new functional groups at various positions on the naphthalene ring, bypassing the need for pre-functionalized starting materials and enabling the rapid generation of a diverse library of compounds for testing in the applications described above.
Q & A
Q. What are the recommended synthetic routes and characterization methods for 1-Chloro-2-(trifluoromethoxy)naphthalene?
Methodological Answer:
-
Synthesis : Radical trifluoromethylation is a viable route, leveraging intermediates like chloronaphthalene derivatives and trifluoromethylation reagents (e.g., Umemoto’s reagent) under UV light or thermal conditions .
-
Purification : Use column chromatography with hexane/ethyl acetate gradients to isolate the compound. Confirm purity via HPLC (>98%).
-
Characterization :
- NMR (¹H, ¹³C, ¹⁹F): Assign peaks for the trifluoromethoxy group (δ ~80–90 ppm in ¹⁹F NMR) and chloro substituent.
- GC-MS : Monitor molecular ion [M]⁺ at m/z 246 (C₁₁H₆ClF₃O) .
-
Table 1 : Key Spectral Data
Technique Key Peaks/Features ¹H NMR δ 7.5–8.5 ppm (naphthalene protons) ¹⁹F NMR δ 85 ppm (CF₃O) GC-MS [M]⁺ at m/z 246
Q. How can researchers validate the purity and stability of this compound in experimental settings?
Methodological Answer:
- Stability Testing : Perform accelerated degradation studies under varying pH, temperature, and UV exposure. Use HPLC to track decomposition products (e.g., naphthoquinones).
- Purity Validation : Combine elemental analysis (C, H, Cl, F) with differential scanning calorimetry (DSC) to confirm crystallinity and absence of solvates .
Advanced Research Questions
Q. What experimental models are suitable for investigating the metabolic pathways of this compound?
Methodological Answer:
- In Vitro Models : Use liver microsomes (human/rat) with NADPH cofactors to identify phase I metabolites (e.g., hydroxylation at C3/C4). Monitor via LC-QTOF-MS.
- In Vivo Models : Administer the compound to rodents (oral/inhalation) and collect plasma, urine, and tissues. Identify glutathione (GSH) conjugates as biomarkers of reactive intermediate formation .
Q. How can computational methods predict the environmental persistence of this compound?
Methodological Answer:
- QSPR Models : Estimate half-life in soil/water using software like EPI Suite. Input parameters include log P (octanol-water coefficient) and molecular connectivity indices.
- Degradation Pathways : Simulate hydrolysis/oxidation pathways via Density Functional Theory (DFT) to identify stable intermediates (e.g., chlorinated naphthols) .
Q. What strategies resolve contradictions in toxicological data for halogenated naphthalenes?
Methodological Answer:
-
Systematic Review : Follow ATSDR’s 8-step framework (Problem Formulation → Evidence Integration) to assess study quality (Table 2) .
-
Risk of Bias Assessment : Use tools from Table C-6/C-7 (e.g., randomization, dose allocation) to exclude low-quality studies .
-
Table 2 : Risk of Bias Criteria for Animal Studies
Criteria High Risk Low Risk Randomization No Yes Blinding Not reported Double-blind
Q. How to design mechanistic studies for the neurotoxic potential of this compound?
Methodological Answer:
- In Vitro Neurotoxicity : Expose SH-SY5Y neuronal cells to sub-cytotoxic doses (IC₁₀). Measure oxidative stress (ROS, glutathione depletion) and mitochondrial dysfunction (JC-1 assay).
- In Silico Targets : Use molecular docking to predict interactions with acetylcholinesterase or NMDA receptors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

